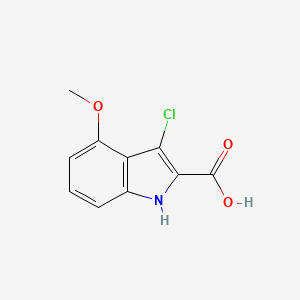
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3,5-Difluorofenil)piridin-3-il)metanamina: es un compuesto orgánico que pertenece a la clase de aminopiridinas. Se caracteriza por la presencia de un anillo de piridina sustituido con un grupo metanamina y un grupo difluorofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (5-(3,5-difluorofenil)piridin-3-il)metanamina normalmente implica los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se puede sintetizar mediante varios métodos, como la síntesis de piridina de Hantzsch o la síntesis de Chichibabin.
Introducción del grupo difluorofenilo: El grupo difluorofenilo se puede introducir mediante una reacción de halogenación, donde se utiliza una fuente de flúor para reemplazar átomos de hidrógeno en un anillo de fenilo.
Unión del grupo metanamina: El grupo metanamina se puede unir mediante aminación reductiva, donde un aldehído o cetona reacciona con amoníaco o una amina en presencia de un agente reductor.
Métodos de producción industrial: La producción industrial de (5-(3,5-difluorofenil)piridin-3-il)metanamina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, donde el grupo amina se convierte en un grupo nitro u otras formas oxidadas.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro nuevamente a una amina o reducir otros grupos funcionales presentes en la molécula.
Sustitución: El grupo difluorofenilo puede participar en reacciones de sustitución, donde uno o ambos átomos de flúor son reemplazados por otros sustituyentes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila pueden implicar reactivos como metóxido de sodio (NaOMe) o tert-butóxido de potasio (KOtBu).
Productos principales:
Oxidación: Formación de derivados nitro u otros productos oxidados.
Reducción: Formación de aminas primarias u otras formas reducidas.
Sustitución: Formación de derivados de fenilo sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química:
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas, mejorando la eficiencia y selectividad de diversas transformaciones químicas.
Ciencia de materiales: Se puede incorporar en polímeros u otros materiales para impartir propiedades específicas, como una mayor estabilidad térmica o conductividad.
Biología y medicina:
Desarrollo de fármacos: La estructura del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en la focalización de receptores o enzimas específicos.
Sondas biológicas: Se puede utilizar como sonda en estudios biológicos para investigar la función de ciertas proteínas o vías.
Industria:
Agricultura: El compuesto se puede utilizar en el desarrollo de agroquímicos, como herbicidas o pesticidas.
Electrónica: Se puede utilizar en la fabricación de componentes electrónicos, como semiconductores orgánicos o diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de (5-(3,5-difluorofenil)piridin-3-il)metanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación específica y la naturaleza del objetivo.
Comparación Con Compuestos Similares
Compuestos similares:
- (5-(2,3-Difluorofenil)piridin-3-il)metanamina
- (5-(3,4-Difluorofenil)piridin-3-il)metanamina
- (5-(2,5-Difluorofenil)piridin-3-il)metanamina
Comparación:
- Diferencias estructurales: La posición de los átomos de flúor en el anillo de fenilo varía entre estos compuestos, lo que lleva a diferencias en sus propiedades químicas y físicas.
- Reactividad: La reactividad de estos compuestos puede diferir en función de los efectos electrónicos de los átomos de flúor y sus posiciones.
- Aplicaciones: Si bien todos estos compuestos pueden tener aplicaciones similares, su eficacia y idoneidad para usos específicos pueden variar, destacando la singularidad de (5-(3,5-difluorofenil)piridin-3-il)metanamina.
Propiedades
Número CAS |
1346691-80-2 |
|---|---|
Fórmula molecular |
C12H10F2N2 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
[5-(3,5-difluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10F2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2 |
Clave InChI |
RDVUNKYPBPTXEP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)











